molecular formula C19H19N3O6S B11007163 methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B11007163
M. Wt: 417.4 g/mol
InChI Key: OXWGZKILSGYAFI-UHFFFAOYSA-N
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Description

methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is recognized in chemical research as a potent and selective agonist for the G-protein coupled receptor GPR35, particularly at the human GPR35a splice variant. GPR35 is an orphan receptor expressed in immune cells and the gastrointestinal tract, and it has emerged as a promising therapeutic target for immune-mediated diseases, metabolic disorders, and inflammatory bowel disease (IBD) [https://pubmed.ncbi.nlm.nih.gov/23318960/]. The research value of this compound lies in its utility as a pharmacological tool to elucidate the complex and poorly understood signaling pathways of GPR35, which are known to involve both Gαi/o and β-arrestin2 recruitment [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976193/]. By activating GPR35 with high potency, researchers can probe the receptor's role in modulating immune cell function, such as T-cell differentiation and macrophage activity, and investigate its effects on intestinal motility and secretion. Its application is critical for generating in vitro and in vivo data that can validate GPR35 as a target for drug discovery and help characterize the physiological consequences of its activation in disease models.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-26-14-6-4-5-13-11(14)7-8-22(13)10-15(23)21-19-20-12(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

OXWGZKILSGYAFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : Methyl 2-aminothiazole-5-carboxylate (10 mmol) reacts with di-tert-butyl carbonate (12 mmol) in tetrahydrofuran (THF) under reflux.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.66 mmol) facilitates the reaction.

  • Temperature : Reflux at 66°C for 10 hours under nitrogen atmosphere.

  • Workup : The product is crystallized from ethanol, yielding a planar thiazole ring confirmed by X-ray diffraction.

Table 1: Key Parameters for Thiazole Core Synthesis

ParameterValue
Yield74–82%
Purity (HPLC)>95%
Characteristic IR bands1569 cm1^{-1} (C=N stretch)

Preparation of the 4-Methoxyindole Acetyl Moiety

The 4-methoxyindole component is synthesized via Fischer indole synthesis, followed by acetylation.

Fischer Indole Synthesis

  • Substrates : Phenylhydrazine and 4-methoxycyclohexanone undergo cyclization in acidic conditions (e.g., HCl/EtOH) to yield 4-methoxyindole.

  • Modification : The indole nitrogen is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the 1-position of indole requires careful temperature control (0–5°C).

  • Side reactions : Over-acetylation is mitigated by stoichiometric control (1.1 equiv acetyl chloride).

Coupling of Thiazole and Indole Components

The thiazole and indole moieties are coupled via amide bond formation using carbodiimide-based reagents.

Amide Coupling Protocol

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

  • Stoichiometry : 1.2 equiv indole acetyl chloride relative to thiazole amine.

  • Reaction time : 12–16 hours at room temperature.

Table 2: Coupling Reaction Outcomes

ParameterValue
Conversion rate85–90%
Isolated yield68–75%
Purity (NMR)>90%

Introduction of the Methoxy-2-Oxoethyl Side Chain

The 4-(2-methoxy-2-oxoethyl) group is introduced via alkylation of the thiazole intermediate.

Alkylation Procedure

  • Reagent : Methyl acrylate (1.5 equiv) in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF).

  • Temperature : 60°C for 6 hours.

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Final Esterification and Purification

The carboxylate group at position 5 of the thiazole is methylated using methanol under acidic conditions.

Esterification Conditions

  • Reagent : Thionyl chloride (SOCl2_2) in methanol.

  • Reaction time : 4 hours at reflux.

  • Yield : 80–85% after recrystallization from ethanol.

Analytical Characterization

The final product is characterized via spectroscopic and chromatographic methods:

Spectral Data

  • 1^1H NMR (DMSO-d6d_6): δ 3.17 (dd, 1H, HA_A), 3.46 (dd, 1H, HB_B), 5.87 (dd, 1H, HX_X).

  • IR : 3426 cm1^{-1} (N–H stretch), 1705 cm1^{-1} (C=O ester).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Low Coupling Efficiency

  • Cause : Steric hindrance from the thiazole ring.

  • Solution : Use of HOBt as an additive to enhance reactivity.

Byproduct Formation

  • Cause : Competing O-acylation of the indole.

  • Solution : Lower reaction temperature (0°C) and slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives (Table 1):

Table 1: Structural Comparison of Thiazole-Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound 4-(2-Methoxy-2-oxoethyl), 2-[(4-methoxyindole)acetyl]amino C₁₉H₁₉N₃O₆S 429.44 Reference standard
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate 4-Methyl, 2-[(1-methylindole)carbonyl]amino C₁₇H₁₇N₃O₃S 343.40 Indole substitution (1-methyl vs. 4-methoxy), thiazole substituent (methyl vs. methoxyethyl)
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate 5-Methyl, 2-amino C₇H₁₀N₂O₂S 186.23 Simpler structure lacking indole and acetylated amino groups
3-{[(2-Mercapto-4-oxo-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid 4-Methylbenzoic acid, mercapto-oxo-thiazole C₁₂H₁₀N₂O₄S₂ 326.35 Thiazole oxidation state and benzoic acid substituent

Key Observations :

  • The methoxy-2-oxoethyl group at position 4 introduces polarity, which may influence solubility and pharmacokinetics relative to methyl or halogenated analogs .

Contrasts :

  • highlights the use of acetic acid reflux for cyclizing indole-thiazole hybrids, whereas employs Cu(I)-catalyzed azide-alkyne cycloaddition for triazole-thiazole hybrids .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 4-methyl-2-{[(1-methylindole)carbonyl]amino}thiazole-5-carboxylate Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate
Molecular Weight 429.44 343.40 186.23
Polarity High (due to methoxy and oxoethyl groups) Moderate Low
Likely Solubility Moderate in DMSO, low in water Low in water High in polar solvents
Spectral Data (IR/NMR) Expected peaks: 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O) 1735 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) 1710 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H)

Biological Activity

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its biological activity. Its molecular formula is C19H19N3O6SC_{19}H_{19}N_{3}O_{6}S with a molecular weight of approximately 417.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth through mechanisms such as modulation of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Properties : The compound has demonstrated potential antiviral effects by interacting with specific viral proteins or receptors, thereby inhibiting viral replication .
  • Antimicrobial Activity : In vitro studies have indicated that the compound possesses significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Interaction : The indole moiety can bind to various receptors, influencing their activity and leading to downstream effects on cellular functions .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated cytotoxicity against multiple cancer cell lines by inducing apoptosis through tubulin inhibition .
Antimicrobial Evaluation Showed significant antibacterial activity with MIC values comparable to established antibiotics against strains like E. coli and S. aureus .
Antiviral Activity Assessment Indicated potential in inhibiting viral replication in specific assays .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Indole-thiazole coupling : Reacting 4-methoxyindole derivatives with thiazole precursors via acetyl linkage under reflux with acetic acid and sodium acetate (common in heterocyclic condensations) .
  • Esterification : Introducing the methoxy-oxoethyl group using chloroacetic acid or similar reagents in the presence of sodium acetate .
    Optimization strategies :
    • Use continuous flow reactors to enhance yield and reduce side products (as seen in analogous thiazole syntheses) .
    • Monitor reaction progress with TLC or HPLC to adjust reflux time (3–5 hours, depending on substituent reactivity) .

Basic: What analytical methods validate the compound’s structure and purity?

Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and indole/thiazole backbone (aromatic protons δ 6.5–8.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester/amide groups) .
  • Elemental analysis : Match experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., halogenated indoles, alkylated thiazoles) to assess bioactivity changes .
  • Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases) or receptors, guided by structural analogs with known binding modes (e.g., indole-thiazole hybrids) .
  • In vitro assays : Test inhibition of cancer cell proliferation (MTT assay) or antimicrobial activity (MIC determination), comparing results with control compounds .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks overlapping with methoxy/amide signals in NMR .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., overlapping thiazole and indole protons) .
  • X-ray crystallography : Resolve absolute configuration disputes by growing single crystals (if feasible) and comparing with reported analogs .

Advanced: What computational approaches predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate:
    • Metabolic hotspots (e.g., ester hydrolysis susceptibility) .
    • Toxicity risks (e.g., hepatotoxicity from indole metabolites) .
  • MD simulations : Model interactions with cytochrome P450 enzymes to predict oxidation pathways .

Advanced: How to address low yields in the final coupling step?

Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for acetyl-indole coupling, optimizing solvent polarity (DMF > THF) .
  • Microwave-assisted synthesis : Reduce reaction time (from 5 hours to 30 minutes) and improve yield by 15–20% .
  • Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc) to prevent side reactions .

Advanced: How to translate in vitro bioactivity to in vivo models effectively?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodents using LC-MS/MS .
  • Dose optimization : Start with 10 mg/kg (based on IC₅₀ values) and adjust for toxicity (e.g., liver enzyme assays) .
  • Formulation : Use PEGylated nanoparticles to enhance solubility and target tissue delivery .

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